molecular formula C15H11NO3 B191975 4-Nitrochalcone CAS No. 1222-98-6

4-Nitrochalcone

Cat. No. B191975
CAS RN: 1222-98-6
M. Wt: 253.25 g/mol
InChI Key: WDZGGAFMGIOIQS-UHFFFAOYSA-N
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Description

4-Nitrochalcone is a phenolic compound with the molecular formula C15H11NO3 . It is a yellow to brown crystalline powder .


Synthesis Analysis

4-Nitrochalcone can be synthesized using the Claisen-Schmidt reaction . This involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative for ten minutes using a mortar and pestle .


Molecular Structure Analysis

The molecular structure of 4-Nitrochalcone consists of two aromatic rings joined by a 3-carbon α-, β -unsaturated carbonyl chain . It contains a total of 31 bonds, including 20 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 nitro group (aromatic) .


Chemical Reactions Analysis

4-Nitrochalcone has been used in the synthesis of 2,3-dibromo-4-nitrochalcone . It also exhibits mutagenic activity on two strains of Salmonella typhimurium (TA98 and TA100) with and without rat liver microsomal and cytosolic enzymes .


Physical And Chemical Properties Analysis

4-Nitrochalcone has a density of 1.3±0.1 g/cm3, a boiling point of 399.2±34.0 °C at 760 mmHg, and a flash point of 186.5±18.5 °C . It has a molar refractivity of 73.7±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 201.7±3.0 cm3 .

Scientific Research Applications

Antimicrobial and Antifungal Applications

4-Nitrochalcone has been studied for its potential antimicrobial and antifungal properties. This compound has shown effectiveness against a range of microbial and fungal pathogens, offering a promising avenue for the development of new antimicrobial agents .

Antimalarial Activity

Research has indicated that 4-Nitrochalcone derivatives can exhibit antimalarial effects, which is crucial in the fight against malaria—a disease caused by Plasmodium parasites transmitted by mosquitoes .

Antiviral Properties

The antiviral capabilities of 4-Nitrochalcone are another area of interest, with studies exploring its effectiveness against various viral infections .

Anti-inflammatory and Antioxidant Effects

4-Nitrochalcone derivatives have been found to possess anti-inflammatory and antioxidant properties, making them useful in research related to inflammatory diseases and oxidative stress .

Antileishmanial Activity

This compound has demonstrated antileishmanial effects, particularly against L. amazonensis promastigotes and intracellular amastigotes. Its encapsulation in nanoparticles has been shown to reduce cytotoxicity in macrophages, which is beneficial for therapeutic applications .

Anti-tumor Research

The anti-tumor potential of 4-Nitrochalcone is being explored, with studies investigating its efficacy in inhibiting the growth of various cancer cells .

Mutagenicity Studies

4-Nitrochalcone has been used in mutagenicity studies to test its effect on strains of Salmonella typhimurium, providing insights into its genetic impact and safety profile .

Synthesis of Novel Compounds

Lastly, 4-Nitrochalcone serves as a precursor in the synthesis of novel compounds, such as 2,3-dibromo-4-nitrochalcone, which may have unique pharmacological properties .

Safety And Hazards

4-Nitrochalcone is slightly toxic by ingestion and is a flammable liquid . When heated to decomposition, it emits toxic vapors of NOx . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing dust .

properties

IUPAC Name

(E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZGGAFMGIOIQS-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049211
Record name 4-Nitrochalcone
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Molecular Weight

253.25 g/mol
Source PubChem
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Product Name

4-Nitrochalcone

CAS RN

2960-55-6, 1222-98-6
Record name trans-4-Nitrochalcone
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Record name 4-Nitrochalcone
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Record name Chalcone, 4-nitro-, (E)-
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Record name 2-Propen-1-one, 3-(4-nitrophenyl)-1-phenyl-
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Record name 4-Nitrochalcone
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Record name 4-nitrochalcone
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Record name 4-NITROCHALCONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of 4-Nitrochalcone?

A1: 4-Nitrochalcone, also known as (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is characterized by a chalcone structure – two aromatic rings connected by an α, β-unsaturated carbonyl system. As the name suggests, a nitro group (-NO2) is present at the para position of one of the phenyl rings.

Q2: What is the molecular formula and weight of 4-Nitrochalcone?

A2: The molecular formula of 4-nitrochalcone is C15H11NO3, and its molecular weight is 253.25 g/mol.

Q3: How is 4-Nitrochalcone synthesized?

A3: 4-Nitrochalcone is commonly synthesized via the base-catalyzed Claisen-Schmidt condensation. This involves reacting acetophenone or a substituted acetophenone with 4-nitrobenzaldehyde in the presence of a base like sodium hydroxide. [, , ] The reaction can be further enhanced by using techniques like microwave irradiation, which has shown to significantly reduce reaction times and potentially increase yields. []

Q4: What spectroscopic data is available for 4-Nitrochalcone?

A4: Researchers have extensively characterized 4-nitrochalcone using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks for the carbonyl group (C=O), nitro group (NO2), and aromatic ring vibrations. Proton Nuclear Magnetic Resonance (1H NMR) provides detailed information about the hydrogen atoms' environment within the molecule, confirming its structure. [, , ]

Q5: Has 4-Nitrochalcone demonstrated any antitumor activity?

A5: Yes, research suggests that 4-nitrochalcone exhibits antitumor activity against various cancer cell lines, including human cervical cancer (HeLa) and melanoma (B16F10) cells. [, , , , ] Studies have explored its potential in combination therapies, such as with hyperthermia, demonstrating a synergistic effect and enhanced efficacy. [] Furthermore, encapsulation in biodegradable nanoparticles, like poly(thioether-ester) nanoparticles, has been investigated to improve delivery and enhance its therapeutic efficacy. [, ]

Q6: How does the structure of 4-Nitrochalcone contribute to its biological activity?

A6: The α, β-unsaturated carbonyl system in 4-Nitrochalcone plays a crucial role in its biological activity. This reactive group allows the molecule to interact with various biological targets, potentially through mechanisms like Michael addition. [] Additionally, the presence of the nitro group (-NO2) at the para position on the phenyl ring can influence its electron distribution, potentially impacting its binding affinity to targets and overall activity. [, ]

Q7: Is there any research on the Structure-Activity Relationship (SAR) of 4-Nitrochalcone and its derivatives?

A7: Yes, several studies have explored the SAR of 4-Nitrochalcone by synthesizing and evaluating various derivatives. For instance, introducing methoxy (-OCH3) groups onto the acetophenone ring significantly influenced the yield of chalcone synthesis, highlighting the impact of substituents on reactivity. [] Additionally, the nature of substituents on the cinnamic acid moiety during BF3-mediated acylation with phenols played a crucial role in determining the reaction outcome, leading to either chalcone or coumarin derivatives. [] These findings underline the significance of specific substituents and their positions in modulating the reactivity and biological activity of 4-Nitrochalcone derivatives.

Q8: Are there any studies on the stability of 4-Nitrochalcone?

A8: While specific stability studies on 4-Nitrochalcone are limited in the provided literature, its incorporation into nanoparticle formulations suggests efforts to enhance its stability and delivery. [, , ] Encapsulation in materials like beeswax and poly(thioether-ester) nanoparticles aims to protect the compound from degradation and potentially improve its bioavailability. [, ]

Q9: What analytical methods are employed to study 4-Nitrochalcone?

A9: Researchers commonly employ a range of analytical techniques to characterize and quantify 4-Nitrochalcone. These include:

  • Spectroscopy: Infrared (IR) and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy are vital for structural elucidation and confirmation. [, ]
  • Chromatography: Thin Layer Chromatography (TLC) aids in monitoring reactions and assessing the purity of synthesized compounds. [] High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors enables separation, identification, and quantification of 4-Nitrochalcone and its derivatives, particularly in complex mixtures. []
  • Microscopy: Electron microscopy techniques can be utilized to visualize and characterize 4-Nitrochalcone loaded nanoparticles, providing insights into their size, morphology, and drug distribution. []

Q10: Are there any known environmental concerns associated with 4-Nitrochalcone?

A10: The provided literature does not contain specific information on the environmental impact or degradation of 4-Nitrochalcone.

Q11: Does 4-Nitrochalcone exhibit any catalytic properties?

A11: While 4-Nitrochalcone itself is not typically used as a catalyst, its synthesis and the reactivity of its derivatives are influenced by various catalysts. For example, iodine has been investigated as a catalyst for 4-Nitrochalcone synthesis via aldol condensation. [] Moreover, research exploring enantioselective Robinson annulations, where 4-Nitrochalcone acts as a reactant, heavily relies on catalyst screening and optimization to achieve desired enantiomeric excesses. [] These investigations underscore the importance of catalysts in modulating the reactivity and stereoselectivity of reactions involving 4-Nitrochalcone and its derivatives.

Q12: What is the historical context of 4-Nitrochalcone research?

A12: Although a detailed historical account is not provided within the literature excerpts, the research highlights the evolving interest in 4-Nitrochalcone and its derivatives over time. Early investigations focused on its synthesis and the study of its fundamental chemical properties, including its spectroscopic characteristics and reactivity. [, , ] As research progressed, there was a growing interest in exploring its biological activities, particularly its antitumor potential and mechanisms of action. [, , , , ] This led to investigations into its formulation in drug delivery systems, like nanoparticles, to enhance its therapeutic efficacy and bioavailability. [, , ] The continued exploration of its SAR, through the synthesis and evaluation of novel derivatives, signifies an ongoing effort to optimize its pharmacological properties. [, ]

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